molecular formula C25H22ClN3O2S B2893698 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 887224-54-6

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2893698
CAS No.: 887224-54-6
M. Wt: 463.98
InChI Key: CVZIKQSYGLGAMU-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is a useful research compound. Its molecular formula is C25H22ClN3O2S and its molecular weight is 463.98. The purity is usually 95%.
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Scientific Research Applications

Catalyst Development and Synthesis

A titanium nanomaterial-based sulfonic acid catalyst was developed for synthesizing derivatives similar to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline. This method offers high yield, simple methodology, and cost-effectiveness for potential large-scale production, indicating its utility in synthetic chemistry (Murugesan et al., 2017).

Optical and Structural Properties

The structural and optical properties of certain quinoline derivatives, which may include compounds similar to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, have been studied. This research is significant for applications in materials science, especially in the development of nano- and meso-structures with enhanced electronic and photonic properties (Zeyada et al., 2016).

Anticancer Research

In cancer research, 4-aminoquinoline derived sulfonyl analogs, which are structurally related to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, have shown promising results. One such compound demonstrated significant effectiveness against various cancers, including breast cancer, and was found to be less toxic to normal cells (Solomon et al., 2019).

Antibacterial Applications

A study on the synthesis of quinoxaline derivatives has shown that these compounds have potent antibacterial activities. This suggests potential applications of 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline in developing new antibacterial agents (Alavi et al., 2017).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c26-19-10-12-21(13-11-19)32(30,31)24-18-27-23-9-5-4-8-22(23)25(24)29-16-14-28(15-17-29)20-6-2-1-3-7-20/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIKQSYGLGAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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